molecular formula C7H7N3 B113162 2-(5-Aminopyridin-2-yl)acetonitrile CAS No. 883993-15-5

2-(5-Aminopyridin-2-yl)acetonitrile

Cat. No. B113162
M. Wt: 133.15 g/mol
InChI Key: OUFOAQCUCHWHPM-UHFFFAOYSA-N
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Description

2-(5-Aminopyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H7N3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-(5-Aminopyridin-2-yl)acetonitrile consists of a pyridine ring attached to an acetonitrile group at the 2-position and an amino group at the 5-position .


Physical And Chemical Properties Analysis

2-(5-Aminopyridin-2-yl)acetonitrile has a molecular weight of 133.15100 and a density of 1.198g/cm3. Its boiling point is 345.936ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Arylpyrazino[1,2-a]pyrimidine Derivatives : An efficient synthesis of arylpyrazino[1,2-a]pyrimidine-ylidene acetonitriles, utilizing 2-aminopyrazine, has been achieved. This process is important for the creation of various pyrimidine derivatives (Pratap et al., 2007).

  • Formation of 2-Aminopyridinium Complexes : 2-Aminopyridinium complexes, synthesized from acetonitrile solutions, demonstrate significant interactions and crystal structures, contributing to our understanding of pyridine derivatives (Luque et al., 1997).

Spectroscopic Studies

  • Spectroscopic Analysis of Hydrogen Bonded Charge Transfer Complexes : Spectroscopic studies of charge transfer complexes involving 2-aminopyridine have elucidated their formation and properties in various solvents, providing insights into the behavior of aminopyridine derivatives (Al-Ahmary et al., 2011).

Binding Modes and Complex Formation

  • Binding Modes with Ruthenium(II) Fragments : The bonding modes of 2-aminopyridine with ruthenium(II) fragments have been explored, revealing diverse interactions and implications for coordination chemistry (Standfest-Hauser et al., 2003).

  • Formation of Lanthanide Podates : Research on the formation of heterodinuclear complexes with 2-aminopyridine derivatives has expanded our understanding of luminescent properties and metal-ligand interactions (Piguet et al., 1996).

Molecular Imprinting and Polymerization

  • Molecular Imprinting Studies : The molecular imprinting of 2-aminopyridine in various polymerizations has been investigated, revealing insights into the specificity and efficiency of imprinting processes (Cummins et al., 2005).

  • Polymer-modified Electrodes : Electrochemical oxidation of aminopyridines, including 2-aminopyridine, has led to the preparation of polymer-modified electrodes with semiconducting properties, opening up potential applications in chemical sensing (Park et al., 1996).

Safety And Hazards

The safety data sheet for 2-(5-Aminopyridin-2-yl)acetonitrile advises moving out of dangerous areas in case of exposure. If inhaled, the victim should be moved to fresh air, and in severe cases or if symptoms persist, medical attention should be sought .

properties

IUPAC Name

2-(5-aminopyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFOAQCUCHWHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619257
Record name (5-Aminopyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Aminopyridin-2-yl)acetonitrile

CAS RN

883993-15-5
Record name (5-Aminopyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of (5-nitro-pyridin-2-yl)-acetonitrile (500 mg, 3.06 mmol) in concentrated aqueous HCl (3.1 ml) and ethanol (3.1 ml) at 0° C. SnCl2 (2.3 g, 10.11 mmol) was added. The mixture was allowed to come to room temperature and was stirred for 2 h. The mixture was partitioned between ethyl acetate and saturated aqueous NaHCO3. The aqueous layer was extracted three times with ethyl acetate and the combined organic layers were washed with brine, dried over MgSO4, filtered, and the solvent evaporated under reduced pressure to give the product as a brown oil (300 mg, 74%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step Two
Yield
74%

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